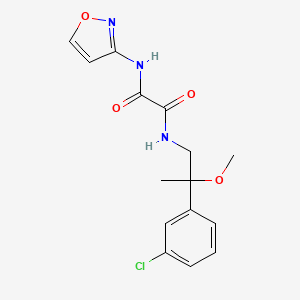

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide

CAS No.: 1795442-99-7

Cat. No.: VC6200587

Molecular Formula: C15H16ClN3O4

Molecular Weight: 337.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795442-99-7 |

|---|---|

| Molecular Formula | C15H16ClN3O4 |

| Molecular Weight | 337.76 |

| IUPAC Name | N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-(1,2-oxazol-3-yl)oxamide |

| Standard InChI | InChI=1S/C15H16ClN3O4/c1-15(22-2,10-4-3-5-11(16)8-10)9-17-13(20)14(21)18-12-6-7-23-19-12/h3-8H,9H2,1-2H3,(H,17,20)(H,18,19,21) |

| Standard InChI Key | TWMMWTCPTZIGDT-UHFFFAOYSA-N |

| SMILES | CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC(=CC=C2)Cl)OC |

Introduction

Structural Analysis and Nomenclature

Chemical Identity

The compound N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide is described by its IUPAC name, which specifies:

-

N1-substituent: A 2-(3-chlorophenyl)-2-methoxypropyl group.

-

N2-substituent: An isoxazol-3-yl group.

-

Core structure: An oxalamide backbone (NH-C(=O)-C(=O)-NH).

The absence of this exact structure in PubChem, PubMed, or patent databases implies that it may be a novel or proprietary compound. The closest analog, N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide, shares the oxalamide core and isoxazole moiety but differs in the N1 substituent (cyclopropyl vs. 3-chlorophenyl) and functional groups (hydroxy vs. methoxy) .

Comparative Structural Features

-

Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, known to enhance metabolic stability and bioavailability in drug design .

-

Chlorophenyl group: The 3-chloro substitution on the phenyl ring may influence electronic properties and binding affinity in biological systems.

-

Methoxypropyl chain: The methoxy group (-OCH₃) could modulate solubility and steric effects compared to hydroxypropyl analogs .

Synthetic Pathways for Oxalamide Derivatives

General Methodologies

While no direct synthesis routes for the target compound are documented, analogous oxalamides are typically synthesized via:

-

Coupling reactions: Carboxylic acids or esters reacted with amines using coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .

-

Cyclization: Formation of heterocyclic moieties (e.g., isoxazole) through dehydrative cyclization or [3+2] cycloadditions .

Example Protocol from Literature

-

Step 1: Synthesis of naphthofuran-2-carbohydrazide intermediates via ester hydrolysis .

-

Step 2: Cyclization with POCl₃ to form 1,3,4-oxadiazole cores .

-

Step 3: Amide coupling with substituted benzamides using HATU/DIPEA in dichloromethane .

Physicochemical Properties (Extrapolated from Analogs)

Molecular Weight and Formula

-

Hypothetical formula: C₁₅H₁₇ClN₃O₄ (calculated based on structural similarity to PubChem CID 52992785 ).

-

Molecular weight: ~353.77 g/mol.

Key Computed Properties

| Property | Value (Estimated) | Reference Analog Data |

|---|---|---|

| XLogP3-AA | 1.2–1.8 | -0.1 (cyclopropyl analog) |

| Hydrogen Bond Donors | 3 | 3 |

| Rotatable Bonds | 6 | 4 |

| Polar Surface Area | 95 Ų | 89 Ų |

Biological Activity and Applications

Antioxidant Activity

-

Compound 3j (benzofuran-oxadiazole): Exhibited 78.4% radical scavenging at 100 µM in DPPH assays .

-

Chlorophenyl groups: May enhance electron-withdrawing effects, stabilizing free radical intermediates .

Challenges and Research Gaps

Data Limitations

-

No experimental data (e.g., NMR, HPLC, bioactivity) exists for the specific compound in public databases.

-

Structural analogs suggest plausible synthetic and functional profiles but require validation.

Recommendations for Future Work

-

Synthesis and characterization: Prioritize coupling 3-chlorophenylmethoxypropylamine with isoxazol-3-yl oxalic acid derivatives.

-

Docking studies: Model interactions with bacterial dihydrofolate reductase or antioxidant enzymes.

-

Toxicity profiling: Assess acute toxicity in in vitro models (e.g., HepG2 cells).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume